molecular formula C9H9ClN4OS B11802932 N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide

Cat. No.: B11802932
M. Wt: 256.71 g/mol
InChI Key: XFIAJSWGMUVKRU-UHFFFAOYSA-N
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Description

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide: is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide typically involves the cyclization of appropriate pyrimidine derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H9ClN4OS

Molecular Weight

256.71 g/mol

IUPAC Name

N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-2-methylpropanamide

InChI

InChI=1S/C9H9ClN4OS/c1-4(2)7(15)14-9-13-5-6(10)11-3-12-8(5)16-9/h3-4H,1-2H3,(H,13,14,15)

InChI Key

XFIAJSWGMUVKRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(S1)N=CN=C2Cl

Origin of Product

United States

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